1-phenyl-3-(9H-xanthen-9-yl)thiourea
Description
1-Phenyl-3-(9H-xanthen-9-yl)thiourea is a thiourea derivative characterized by a phenyl group at the N1 position and a 9H-xanthen-9-yl moiety at the N3 position. The xanthene group introduces steric bulk and aromaticity, while the thiourea (-NH-CS-NH-) backbone enables hydrogen bonding and metal coordination. This compound is of interest in medicinal chemistry and catalysis due to its structural versatility.
Properties
IUPAC Name |
1-phenyl-3-(9H-xanthen-9-yl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS/c24-20(21-14-8-2-1-3-9-14)22-19-15-10-4-6-12-17(15)23-18-13-7-5-11-16(18)19/h1-13,19H,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLUJLXQZPVFFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC2C3=CC=CC=C3OC4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-3-(9H-xanthen-9-yl)thiourea typically involves the reaction of 9H-xanthene-9-thiol with phenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-3-(9H-xanthen-9-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or ferric chloride
Major Products:
Oxidation: Sulfinyl and sulfonyl derivatives.
Reduction: Corresponding thiol.
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its ability to interact with biological macromolecules.
Medicine: Studied for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of fluorescent materials and sensors
Mechanism of Action
The mechanism by which 1-phenyl-3-(9H-xanthen-9-yl)thiourea exerts its effects is largely dependent on its ability to form hydrogen bonds and interact with various molecular targets. The thiourea group can form strong hydrogen bonds with biological macromolecules, potentially inhibiting enzyme activity or altering protein function. The xanthene moiety may contribute to the compound’s fluorescent properties, making it useful in imaging and sensor applications .
Comparison with Similar Compounds
Physicochemical Properties
- Solubility and Stability :
- Xanthene-containing derivatives (e.g., 1-hydroxy-3-methyl-9H-xanthen-9-one) exhibit low water solubility due to aromatic stacking, whereas pyridinyl or imidazole substituents improve solubility via polar interactions .
- Thioureas with electron-withdrawing groups (e.g., sulfonaryl) show enhanced stability under acidic conditions compared to electron-donating xanthene derivatives .
Data Tables
Table 2: Physicochemical Properties
Research Findings and Mechanistic Insights
Structure-Activity Relationship (SAR) :
Metal Coordination :
- Thioureas form stable complexes with transition metals (e.g., Pt, Pd), which are leveraged in anticancer applications. The xanthene group’s rigidity may stabilize such complexes, though this remains unexplored .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
